molecular formula C11H20N2O3S B2872193 N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]butane-1-sulfonamide CAS No. 2034244-88-5

N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]butane-1-sulfonamide

Cat. No.: B2872193
CAS No.: 2034244-88-5
M. Wt: 260.35
InChI Key: MPFMBOSOMLURHE-UHFFFAOYSA-N
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Description

N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]butane-1-sulfonamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]butane-1-sulfonamide typically involves the formation of the isoxazole ring followed by the introduction of the sulfonamide group. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as Cu(I) or Ru(II). metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes selecting appropriate solvents, reaction conditions, and purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]butane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]butane-1-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]butane-1-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]butane-1-sulfonamide include other isoxazole derivatives, such as:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its combination of the isoxazole ring and sulfonamide group makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3S/c1-3-4-8-17(14,15)12-7-5-6-11-9-10(2)13-16-11/h9,12H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFMBOSOMLURHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCCCC1=CC(=NO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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